(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone (6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20204748
InChI: InChI=1S/C21H23ClN4O/c1-24-19-15-17(22)6-5-16(19)14-20(24)21(27)26-12-10-25(11-13-26)9-7-18-4-2-3-8-23-18/h2-6,8,14-15H,7,9-13H2,1H3
SMILES:
Molecular Formula: C21H23ClN4O
Molecular Weight: 382.9 g/mol

(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

CAS No.:

Cat. No.: VC20204748

Molecular Formula: C21H23ClN4O

Molecular Weight: 382.9 g/mol

* For research use only. Not for human or veterinary use.

(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone -

Specification

Molecular Formula C21H23ClN4O
Molecular Weight 382.9 g/mol
IUPAC Name (6-chloro-1-methylindol-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H23ClN4O/c1-24-19-15-17(22)6-5-16(19)14-20(24)21(27)26-12-10-25(11-13-26)9-7-18-4-2-3-8-23-18/h2-6,8,14-15H,7,9-13H2,1H3
Standard InChI Key WHJXDFAWRLCGBR-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Introduction

(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a synthetic organic compound featuring a complex structure that combines an indole moiety with piperazine and pyridine substituents. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, which are attributed to the presence of these functional groups.

Synthesis Methods

The synthesis of (6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves multiple steps, including the formation of the indole core, the introduction of the piperazine and pyridine moieties, and the final coupling reactions. Each step requires careful optimization of reaction conditions such as temperature, solvents, and catalysts to maximize yield and purity.

Biological Activity

Compounds with indole structures are often associated with various pharmacological effects, including potential interactions with neurotransmitter receptors and enzymes. The presence of piperazine and pyridine groups in this compound may enhance its ability to bind to specific biological targets, contributing to its therapeutic potential.

Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
SerotoninIndole structure; hydroxyl groupNeurotransmitter involved in mood regulation
IndomethacinIndole ring; acetic acid moietyAnti-inflammatory agent
ZolpidemImidazopyridine; similar nitrogenous heterocyclesSleep aid (hypnotic)
(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanoneIndole core with piperazine and pyridine substituentsPotential therapeutic applications due to its unique combination of functional groups

Research Findings and Applications

Research on this compound focuses on understanding its binding affinity to various receptors and enzymes, which is crucial for elucidating its pharmacological profile and therapeutic potential. Techniques such as molecular docking and in vitro assays are typically employed for these studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator